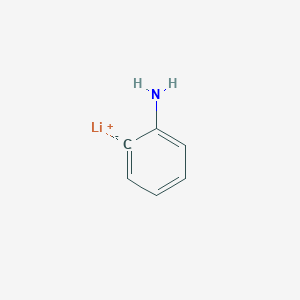
lithium;aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium aniline is a compound formed by the interaction of lithium and aniline. Aniline, an aromatic amine, is a fundamental building block in organic chemistry, widely used in the synthesis of various industrial chemicals, dyes, and pharmaceuticals. Lithium, a highly reactive alkali metal, is known for its applications in batteries and psychiatric medications. The combination of these two compounds results in lithium aniline, which has unique properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
Lithium aniline can be synthesized through several methods. One common approach involves the reaction of aniline with lithium hydride (LiH). This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The process involves the deprotonation of aniline by lithium hydride, forming lithium anilide and hydrogen gas .
Another method involves the reaction of aniline with lithium metal in the presence of a suitable solvent, such as tetrahydrofuran (THF). This reaction also requires an inert atmosphere and results in the formation of lithium anilide .
Industrial Production Methods
Industrial production of lithium aniline often involves large-scale reactions using lithium hydride or lithium metal. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Lithium aniline undergoes various chemical reactions, including:
Oxidation: Lithium aniline can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: Lithium aniline can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of lithium aniline can yield nitroso or nitro compounds, while reduction can produce various amines .
科学研究应用
Lithium aniline has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: Lithium aniline derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of lithium aniline compounds in treating various medical conditions.
Industry: Lithium aniline is used in the production of dyes, polymers, and other industrial chemicals .
作用机制
The mechanism of action of lithium aniline involves its interaction with various molecular targets and pathways. In biological systems, lithium aniline can modulate enzyme activities and receptor functions. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and effects on mood and behavior .
相似化合物的比较
Similar Compounds
Lithium Hydride (LiH): Used in similar deprotonation reactions.
Aniline Derivatives: Such as nitroaniline and chloroaniline, which have different substituents on the aromatic ring.
Uniqueness
Lithium aniline is unique due to its combination of lithium and aniline, resulting in distinct chemical properties and reactivity.
属性
CAS 编号 |
139360-63-7 |
|---|---|
分子式 |
C6H6LiN |
分子量 |
99.1 g/mol |
IUPAC 名称 |
lithium;aniline |
InChI |
InChI=1S/C6H6N.Li/c7-6-4-2-1-3-5-6;/h1-4H,7H2;/q-1;+1 |
InChI 键 |
TWXUQXQPNKGEHQ-UHFFFAOYSA-N |
规范 SMILES |
[Li+].C1=CC=C([C-]=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


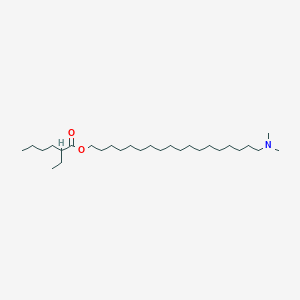
![2,3-Bis(phenylethynyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14283440.png)
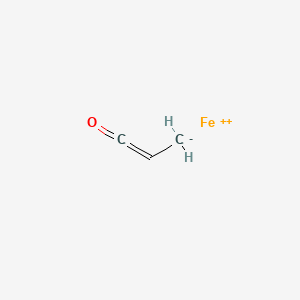
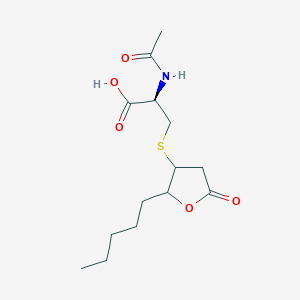
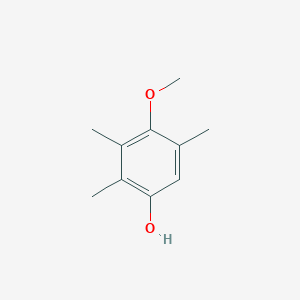
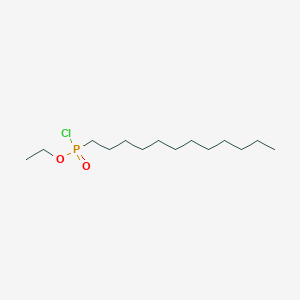
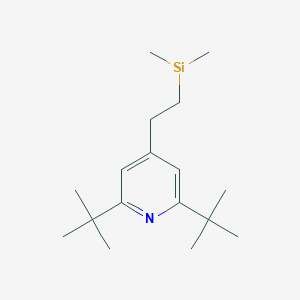
![N-(4-Methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B14283479.png)
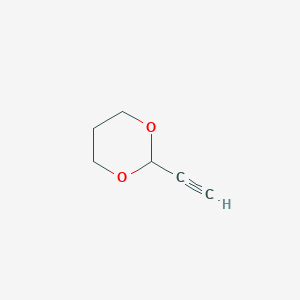
![N-[2-Ethyl-6-(propan-2-yl)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B14283494.png)
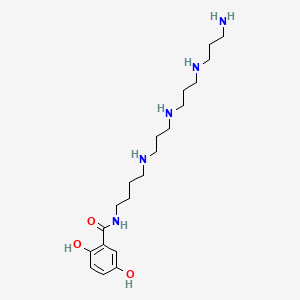
![({[(Oxolan-2-yl)methyl]amino}methylene)bis(phosphonic acid)](/img/structure/B14283502.png)
![Benzene, 1-methoxy-3-[(phenylsulfonyl)methyl]-](/img/structure/B14283510.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(4-methylphenyl)aniline]](/img/structure/B14283518.png)
